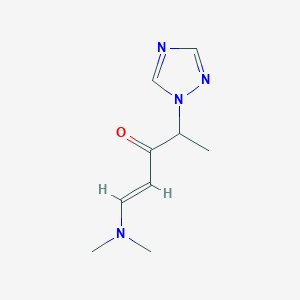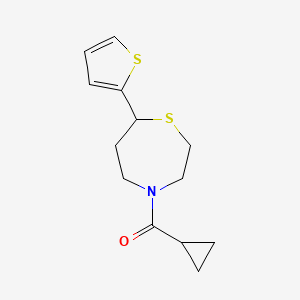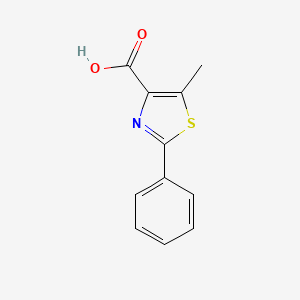
(E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
A study by Karrouchi et al. (2021) explored the synthesis and characterization of hydrazonoic compounds, focusing on their spectroscopic properties and molecular docking potential. Such studies suggest applications in designing molecules with targeted biological activities, including potential anti-diabetic agents, based on their interaction with proteins and other biomolecules. The analysis demonstrates the compound's stability in solution and its low reactivity, which might be useful in developing pharmacologically active molecules (Karrouchi et al., 2021).
Nonlinear Optical Properties
Research on hydrazones, including those similar to the mentioned compound, has shown significant nonlinear optical properties. These findings, presented by Naseema et al. (2010), indicate potential applications in optical device technologies such as optical limiters and switches. This suggests that compounds with similar structural features might be explored for their optical properties, contributing to advancements in photonic and optoelectronic devices (Naseema et al., 2010).
Quantum Chemical Studies
Al-Amiery et al. (2016) synthesized new coumarins and conducted quantum chemical studies to understand their molecular properties. Such research provides insights into the electronic structure and reactivity of similar compounds, which could inform their use in chemical synthesis, material science, and as potential bioactive molecules (Al-Amiery et al., 2016).
Supramolecular Structures and Thermal Stability
The study of dioxomolybdenum(VI) complexes by Alghool and Slebodnick (2014) highlights the importance of supramolecular interactions and thermal stability in designing compounds for catalytic and material applications. This research could guide the development of similar compounds for use in catalysis and the design of materials with specific thermal properties (Alghool & Slebodnick, 2014).
Synthesis and Antitumor Activity
Compounds with hydrazide-hydrazone moieties have been synthesized and evaluated for their antitumor activities, as demonstrated by Sami et al. (1995). Their research into different substitution patterns on the anthracene nucleus and the resulting biological activities indicates the potential of similar compounds in medicinal chemistry, particularly in the development of novel anticancer drugs (Sami et al., 1995).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide involves the condensation of 2,6-dioxopurine-3-carboxylic acid with m-toluidine, followed by the reaction of the resulting product with 4-methylbenzaldehyde and acetic hydrazide.", "Starting Materials": [ "2,6-dioxopurine-3-carboxylic acid", "m-toluidine", "4-methylbenzaldehyde", "acetic hydrazide" ], "Reaction": [ "Step 1: Condensation of 2,6-dioxopurine-3-carboxylic acid with m-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (E)-8-(m-tolylamino)-2,3-dihydro-1H-purin-6,7-dione.", "Step 2: Reaction of (E)-8-(m-tolylamino)-2,3-dihydro-1H-purin-6,7-dione with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide.", "Step 3: Reaction of (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide with acetic anhydride in the presence of a base such as triethylamine (TEA) and a solvent such as dichloromethane (DCM) to form the final product." ] } | |
CAS No. |
887200-08-0 |
Molecular Formula |
C24H25N7O3 |
Molecular Weight |
459.51 |
IUPAC Name |
2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H25N7O3/c1-15-8-10-17(11-9-15)13-25-28-19(32)14-31-20-21(29(3)24(34)30(4)22(20)33)27-23(31)26-18-7-5-6-16(2)12-18/h5-13H,14H2,1-4H3,(H,26,27)(H,28,32)/b25-13+ |
InChI Key |
XBGOOOVADDWLLW-DHRITJCHSA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2C3=C(N=C2NC4=CC=CC(=C4)C)N(C(=O)N(C3=O)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)
![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)


![N'-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2520133.png)
![4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2520134.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2520135.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![2,4-dichloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2520140.png)


![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)
